molecular formula C15H13ClO2 B183192 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 61035-74-3

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Cat. No. B183192
CAS RN: 61035-74-3
M. Wt: 260.71 g/mol
InChI Key: FSWVMYKVMVKHDH-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (also known as 4-Chlorobenzyloxybenzaldehyde, or CBBA) is a synthetic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a characteristic odor. CBBA is widely used in organic synthesis, as a reagent in the preparation of various compounds, and as a starting material in the synthesis of pharmaceuticals, dyes, and other compounds. CBBA has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungals.

Mechanism of Action

The mechanism of action of CBBA is not fully understood. However, it is believed that CBBA acts as a catalyst in the synthesis of various compounds, by facilitating the reaction of two or more reactants. In addition, CBBA is believed to act as a proton-donor, enabling the formation of various compounds by transferring protons to the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBBA are not well understood. However, it is believed that CBBA may have some effects on the metabolism of certain compounds. For example, CBBA has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, CBBA has been shown to have some effect on the metabolism of certain hormones, such as testosterone and progesterone.

Advantages and Limitations for Lab Experiments

The main advantage of using CBBA in laboratory experiments is its low cost and ease of synthesis. In addition, CBBA is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using CBBA in laboratory experiments. For example, CBBA is not soluble in water, which can limit its use in certain experiments. In addition, CBBA can be toxic in high concentrations, and its use should be done with caution.

Future Directions

The potential future applications of CBBA are numerous. It could be used to synthesize more complex compounds, such as polymers and pharmaceuticals. In addition, CBBA could be used to synthesize new biologically active compounds, such as antibiotics and antifungals. Furthermore, CBBA could be used to develop new methods of synthesizing compounds, such as by using enzymes or other catalysts. Finally, CBBA could be used to develop new methods of drug delivery, such as by using nanotechnology.

Scientific Research Applications

CBBA has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals and other compounds. CBBA has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungals. In addition, CBBA has been used in the synthesis of various polymers, such as polyvinyl chloride and polystyrene. CBBA has also been used in the synthesis of various dyes and pigments.

properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWVMYKVMVKHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342307
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

CAS RN

61035-74-3
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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